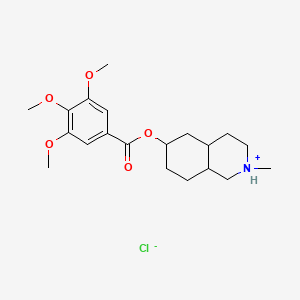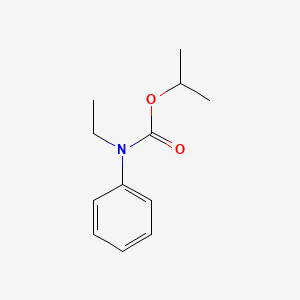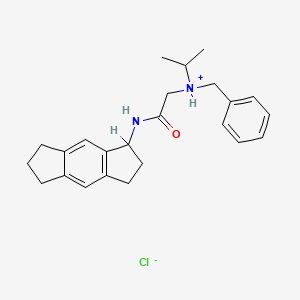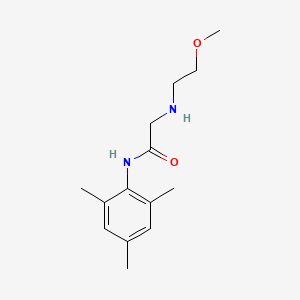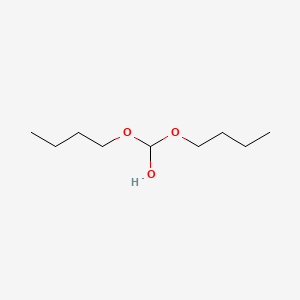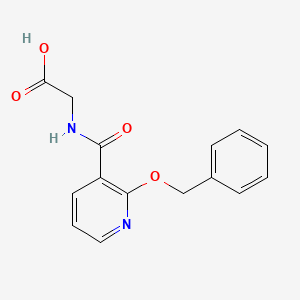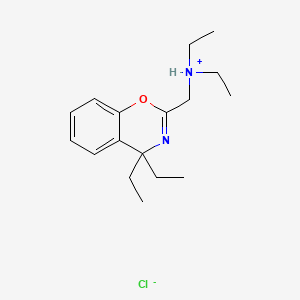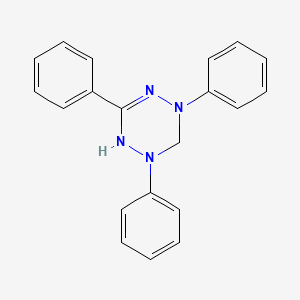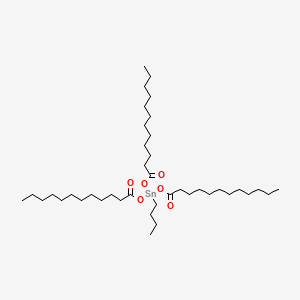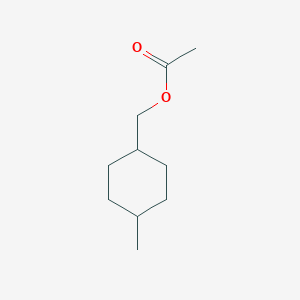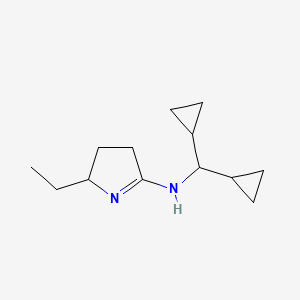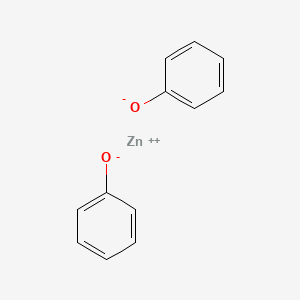
Zinc diphenoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc diphenoxide, also known as zinc bis(phenolate), is an organozinc compound with the chemical formula C12H10O2Zn. It is characterized by the presence of two phenolate groups bonded to a central zinc atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc diphenoxide can be synthesized through the reaction of zinc chloride with sodium phenoxide in an aqueous medium. The reaction typically proceeds as follows: [ \text{ZnCl}_2 + 2 \text{NaOPh} \rightarrow \text{Zn(OPh)}_2 + 2 \text{NaCl} ] where NaOPh represents sodium phenoxide. The reaction is carried out under controlled conditions to ensure the complete formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction environments to achieve high yields and purity. Techniques such as recrystallization and solvent extraction may be employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc diphenoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and phenol.
Reduction: It can be reduced under specific conditions to yield zinc metal and phenol.
Substitution: The phenolate groups can be substituted with other ligands, leading to the formation of different organozinc compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic ligands can be introduced under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Zinc oxide and phenol.
Reduction: Zinc metal and phenol.
Substitution: New organozinc compounds with different ligands
Wissenschaftliche Forschungsanwendungen
Zinc diphenoxide has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties .
Wirkmechanismus
The mechanism of action of zinc diphenoxide involves its interaction with various molecular targets. In catalytic applications, it acts by coordinating with reactants to facilitate the formation of new chemical bonds. The phenolate groups play a crucial role in stabilizing reaction intermediates, thereby enhancing the efficiency of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Zinc oxide (ZnO): A widely used compound with applications in electronics, optics, and medicine.
Zinc chloride (ZnCl2): Commonly used in chemical synthesis and as a catalyst.
Zinc sulfate (ZnSO4): Used in agriculture, medicine, and as a dietary supplement .
Uniqueness of Zinc Diphenoxide: this compound is unique due to its organozinc nature, which allows it to participate in a wide range of organic reactions. Its ability to act as a catalyst in carbon-carbon bond formation distinguishes it from other zinc compounds, making it valuable in synthetic chemistry .
Eigenschaften
CAS-Nummer |
555-91-9 |
|---|---|
Molekularformel |
C12H10O2Zn |
Molekulargewicht |
251.6 g/mol |
IUPAC-Name |
zinc;diphenoxide |
InChI |
InChI=1S/2C6H6O.Zn/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
InChI-Schlüssel |
YMTQMTSQMKJKPX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


